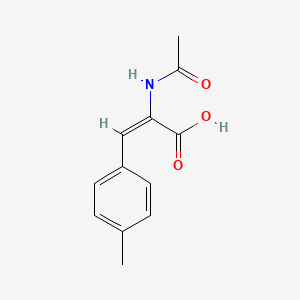![molecular formula C19H20N2O5 B11044455 2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol](/img/structure/B11044455.png)
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol: TMP (Trimethoxyphenyl), is a pharmacophore found in various biologically active molecules. It plays a crucial role in the molecular structures of both natural products and synthetic compounds. TMP has been incorporated into several therapeutically interesting drugs, including colchicine (an anti-gout agent), podophyllotoxin (used for treating external genital warts), and trimetrexate (a dihydrofolate reductase inhibitor). Additionally, TMP is present in drug candidates like combretastatin derivatives, potent microtubule-targeting agents .
Preparation Methods
Synthetic Routes::
- TMP can be synthesized through various routes, including condensation reactions and cyclizations.
- One common method involves the reaction of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone under acidic conditions.
- Another approach is the cyclization of 2-methoxy-4,5-dihydroxybenzaldehyde with hydrazine hydrate to form the pyrazole ring.
- Industrial-scale production methods typically involve efficient synthetic routes to achieve high yields.
Chemical Reactions Analysis
TMP undergoes several types of reactions:
Oxidation: TMP can be oxidized to form quinones or other derivatives.
Reduction: Reduction of TMP leads to various intermediates.
Substitution: TMP-containing compounds participate in substitution reactions.
Common Reagents and Conditions: Reagents like hydrogen peroxide, reducing agents, and Lewis acids are commonly used.
Major Products: These reactions yield diverse products, including derivatives with altered bioactivity.
Scientific Research Applications
TMP-bearing compounds find applications across various fields:
Anti-Cancer Effects: Inhibiting tubulin, heat shock protein 90 (Hsp90), and other targets.
Anti-Fungal and Anti-Bacterial Properties: Effective against Helicobacter pylori and Mycobacterium tuberculosis.
Antiviral Activity: Potential against AIDS, hepatitis C, and influenza viruses.
Anti-Parasitic Agents: Efficacy against Leishmania, Malaria, and Trypanosoma.
Anti-Inflammatory, Anti-Alzheimer, Anti-Depressant, and Anti-Migraine Properties: Expanding therapeutic scope.
Mechanism of Action
- TMP likely exerts its effects by interacting with specific molecular targets and pathways.
- Further research is needed to fully elucidate its precise mechanism.
Comparison with Similar Compounds
- TMP’s uniqueness lies in its diverse bioactivity and multi-target effects.
- Similar compounds include colchicine, podophyllotoxin, and combretastatin derivatives.
Properties
Molecular Formula |
C19H20N2O5 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-methoxy-5-[5-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]phenol |
InChI |
InChI=1S/C19H20N2O5/c1-23-15-6-5-11(7-14(15)22)13-10-20-21-18(13)12-8-16(24-2)19(26-4)17(9-12)25-3/h5-10,22H,1-4H3,(H,20,21) |
InChI Key |
OQOVEJXVDPCNHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(NN=C2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxyphenyl)-3-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11044372.png)
![methyl 2-amino-4-(4-fluorophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B11044377.png)
![1-(2-methoxyphenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11044383.png)
![N-(2-chlorobenzyl)-3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11044385.png)
![4-[(4-chlorophenyl)carbonyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-{3-[(2-hydroxyethyl)amino]propyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11044388.png)
![3-[4-(4-Chlorobenzyl)piperidin-1-yl]-1-(4-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11044391.png)
![6-(3-methyl-1-propyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044395.png)

![3-(3-Fluorophenyl)-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044411.png)
![N-[(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)methyl]-2-[(7-chloroquinolin-4-yl)sulfanyl]acetamide](/img/structure/B11044417.png)
![N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)benzamide](/img/structure/B11044429.png)
![Pentyl 7-(3-chlorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11044435.png)
![4-tert-butyl-N-(3-methyl-1-oxo-1-{[3-(piperidin-1-yl)propyl]amino}butan-2-yl)cyclohexanecarboxamide](/img/structure/B11044436.png)
![4,4-Dimethyl-6-[(2-pyrimidinylsulfanyl)methyl]-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11044444.png)
